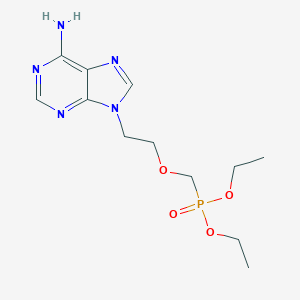

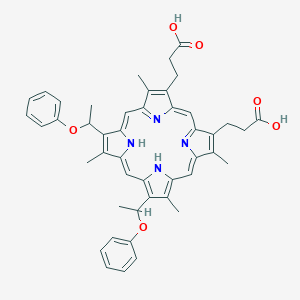

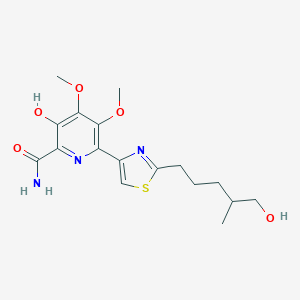

![molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5](/img/structure/B56169.png)

4-[(1-Adamantylcarbonyl)amino]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of adamantane derivatives, including 4-[(1-Adamantylcarbonyl)amino]butanoic acid, often involves innovative methods to incorporate the adamantyl group into the target molecules. For instance, the efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives has been developed through transition metal ion catalyzed oxidation, followed by the creation of amino acid derivatives of this compound, which are potentially useful in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Molecular Structure Analysis

Adamantane derivatives exhibit a wide range of molecular structures, often characterized by their complex, three-dimensional frameworks. For example, the adamantylacetyl derivative of cholic acid forms orthorhombic crystals, demonstrating the compound's ability to form inclusion complexes with a 1:1:1 stoichiometry, highlighting its structural complexity and adaptability (Miragaya et al., 2010).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, the triflic acid-promoted adamantylation of pyrene demonstrates the chemical reactivity of adamantane derivatives, leading to compounds with interesting fluorescent properties and providing insights into their chemical behavior and potential applications (Wrona-Piotrowicz et al., 2020).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as their solubility, melting points, and crystal structures, are significantly influenced by their robust molecular framework. The synthesis and characterization of adamantane-based cascade polymers, for example, shed light on the unique physical properties that arise from the adamantane core, including their spectral characteristics and reaction efficiency (Newkome et al., 1991).

Chemical Properties Analysis

The chemical properties of 4-[(1-Adamantylcarbonyl)amino]butanoic acid and related adamantane derivatives are marked by their stability, reactivity, and potential for forming a wide range of chemical bonds. These properties are exemplified in studies focusing on the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes, highlighting the versatility and reactivity of adamantane derivatives in synthetic organic chemistry (Jung & Lee, 2014).

Safety And Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

特性

IUPAC Name |

4-(adamantane-1-carbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQXORHKKDWVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364872 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]butanoic acid | |

CAS RN |

35091-21-5 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

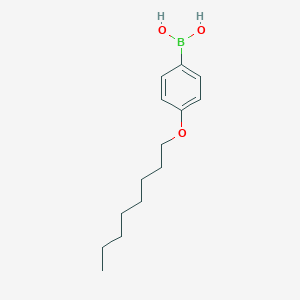

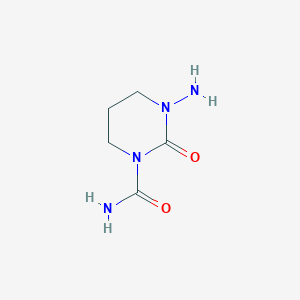

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

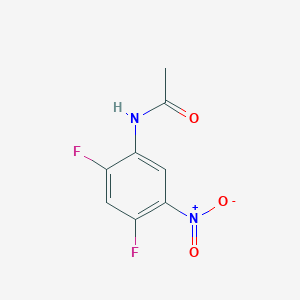

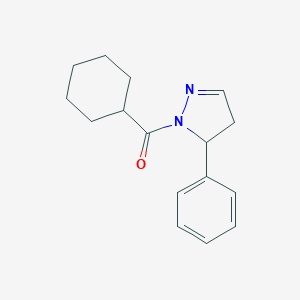

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

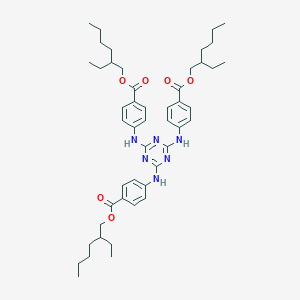

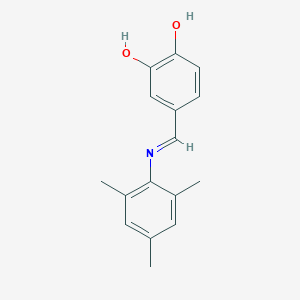

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)